REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7]=[CH:6]O[C:4]([C:8]([OH:10])=[O:9])=[C:3]1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][NH2:23]>C(O)C>[CH3:19][O:20][CH:21]([O:24][CH3:25])[CH2:22][N:23]1[CH:6]=[CH:7][C:2](=[O:1])[C:3]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[C:4]1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
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49.2 g
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Type
|
reactant
|
Smiles
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O=C1C(=C(OC=C1)C(=O)O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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84.1 g
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Type
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reactant
|
Smiles
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COC(CN)OC
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
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further stirred for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was then brought up to 65° C.
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Type
|
CUSTOM
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Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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COC(CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C(=O)O)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |